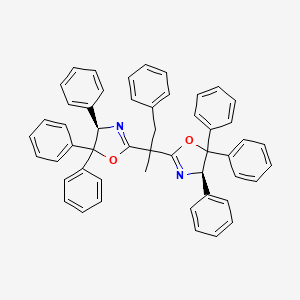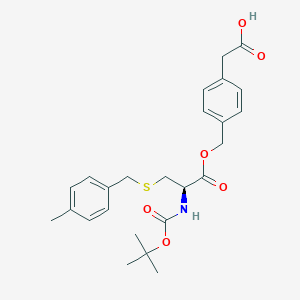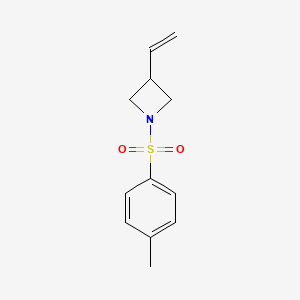
1-(p-Tolylsulfonyl)-3-vinyl-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolylsulfonyl)-3-vinyl-azetidine, also known as 1-p-TSA, is a synthetic organic compound with a molecular formula of C9H12NO2S. It is a colorless solid that is soluble in organic solvents and insoluble in water. 1-p-TSA is a versatile reagent used in organic synthesis and has a wide range of applications in the fields of biochemistry, pharmacology, and materials science.
Mecanismo De Acción
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is a strong nucleophile that reacts with electrophiles, such as carbonyls and carboxylic acids, to form a new covalent bond. The reaction is reversible and the product is a substituted azetidine. The azetidine can then be further reacted to form other compounds.
Biochemical and Physiological Effects
1-(p-Tolylsulfonyl)-3-vinyl-azetidine has been studied for its potential use in the treatment of various diseases and conditions. Studies have shown that 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can improve cognitive function and reduce the symptoms of Alzheimer's disease. In addition, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine has been studied for its potential to modulate the activity of various enzymes and receptors, such as those involved in the regulation of blood pressure, glucose metabolism, and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is a versatile reagent that is easy to use and has a wide range of applications in the laboratory. It has a low cost and is readily available. However, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine is not suitable for use in biological systems, as it is not stable in aqueous solutions and can be degraded by enzymes and other biological molecules.
Direcciones Futuras
1-(p-Tolylsulfonyl)-3-vinyl-azetidine has potential applications in the fields of drug discovery and development, as it can be used to synthesize new compounds with improved pharmacological properties. In addition, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can be used to modify existing drugs to improve their efficacy and reduce their side effects. Furthermore, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can be used in the synthesis of peptides and peptidomimetics and can be used as a protective group in the synthesis of peptides and other organic molecules. Finally, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine can be used to synthesize compounds with potential therapeutic applications, such as inhibitors of enzymes and receptors.
Métodos De Síntesis
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is synthesized by reacting p-toluenesulfonyl chloride with 3-vinylazetidine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction takes place at room temperature. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is widely used in the field of scientific research. It is used as a reagent for the synthesis of various compounds, such as amides, esters, and nitriles. It is also used as a catalyst for the synthesis of heterocyclic compounds and as a coupling agent for the synthesis of peptides and peptidomimetics. In addition, 1-(p-Tolylsulfonyl)-3-vinyl-azetidine is used as a protective group in the synthesis of peptides and other organic molecules.
Propiedades
IUPAC Name |
3-ethenyl-1-(4-methylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-11-8-13(9-11)16(14,15)12-6-4-10(2)5-7-12/h3-7,11H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGJEXCJNMXLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolylsulfonyl)-3-vinyl-azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)



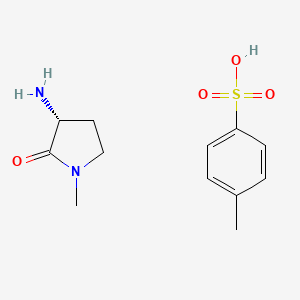
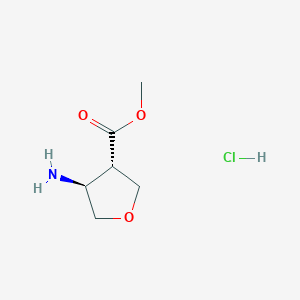
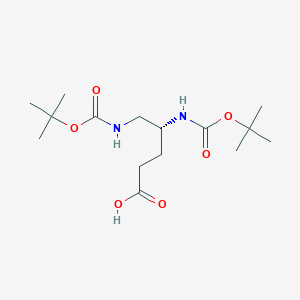
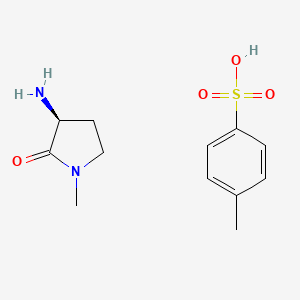
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
